What is Lurbinectedin-d3 and its primary use in research?
What is Lurbinectedin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lurbinectedin-d3, its core applications in research, and detailed experimental methodologies. It is designed to serve as a vital resource for professionals engaged in oncology drug discovery and development.
Introduction to Lurbinectedin and its Deuterated Analog
Lurbinectedin is a potent antineoplastic agent, approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1] It is a synthetic analog of a marine-derived compound and functions as a selective inhibitor of oncogenic transcription.[1]
Lurbinectedin-d3 is a deuterium-labeled version of Lurbinectedin. In research, its primary and critical application is as an internal standard for the quantification of Lurbinectedin in biological matrices. The additional mass from the deuterium atoms allows for its distinct detection in mass spectrometry-based assays, ensuring accurate and precise measurement of the parent drug's concentration.
Mechanism of Action
Lurbinectedin exerts its antitumor activity through a multi-faceted mechanism of action that ultimately leads to cancer cell apoptosis.
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DNA Binding and Transcription Inhibition: Lurbinectedin covalently binds to the minor groove of DNA, primarily at GC-rich sequences. This interaction physically obstructs the movement of RNA polymerase II along the DNA template, thereby inhibiting active transcription. This process is particularly effective in tumors that are highly dependent on continuous transcription, a phenomenon known as "transcriptional addiction."
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Induction of DNA Damage: The binding of Lurbinectedin to DNA leads to the formation of DNA adducts. These adducts can generate single and double-strand breaks in the DNA.[2]
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Apoptosis Induction: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, the activation of apoptotic pathways. A key indicator of this is the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
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Modulation of the Tumor Microenvironment: Lurbinectedin has been shown to reduce the number of tumor-associated macrophages (TAMs). TAMs are known to promote tumor growth and progression, so their reduction contributes to the overall anti-tumor effect.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of Lurbinectedin from both preclinical and clinical studies.
Preclinical Efficacy: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NCI-H510A | Small Cell Lung Cancer (SCLC) | ~1.1 | [3] |
| NCI-H82 | Small Cell Lung Cancer (SCLC) | ~1.6 | [3] |
| DMS-53 | Small Cell Lung Cancer (SCLC) | 1-2 | [3] |
| Panel of 21 SCLC cell lines | Small Cell Lung Cancer (SCLC) | Median: 0.46 (Range: 0.06 - 1.83) | [4] |
| POU2F3-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 0.28 | [5] |
| POU2F3-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 12.1 | [5] |
| SLFN11-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | 1.1 | [5] |
| SLFN11-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | 11.8 | [5] |
| Malignant Pleural Mesothelioma (MPM) cell lines (n=12) | Malignant Pleural Mesothelioma | Range: 0.073 - 4.54 | [6] |
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference(s) |
| LX110, LX1322, LX33 (SCLC PDX models) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | Significant tumor regression | [7] |
| LX151 (transformed SCLC PDX model) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | 95% inhibition of tumor growth at day 56 | [2] |
| Ovarian clear-cell carcinoma xenograft | Ovarian Clear-Cell Carcinoma | Lurbinectedin + SN-38 | 85.1% smaller tumor volume compared to control | [8] |
Clinical Efficacy in Relapsed SCLC (Phase II Basket Trial)
| Patient Subgroup (based on Chemotherapy-Free Interval - CTFI) | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |
| All Patients | 35.2% | 9.3 months | [1] |
| CTFI ≥ 90 days (Platinum-Sensitive) | 45% | 11.9 months | [9] |
| CTFI ≥ 180 days | 60% | 16.2 months | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed in Lurbinectedin research.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lurbinectedin in cancer cell lines.
Materials:
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Cancer cell lines (e.g., SCLC lines like NCI-H510A, DMS-53)
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Complete cell culture medium
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96-well plates
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Lurbinectedin stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of Lurbinectedin in complete culture medium. Remove the old medium from the cells and add the Lurbinectedin-containing medium. Include wells with vehicle (DMSO) as a control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours.
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Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of DNA Damage and Apoptosis
This protocol is for detecting key protein markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Materials:
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Cancer cell lines
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Lurbinectedin
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-γH2AX, anti-PARP)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment and Lysis: Treat cells with Lurbinectedin at desired concentrations and time points. Harvest the cells and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
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Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Analyze the band intensities to determine the relative levels of γH2AX and cleaved PARP.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Lurbinectedin in a mouse xenograft model.
Materials:
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Immunocompromised mice (e.g., nude mice)
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Cancer cell line (e.g., SCLC PDX models)
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Lurbinectedin formulation for injection
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Vehicle control (e.g., 5% glucose + 0.5% HPMC)
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Calipers for tumor measurement
Procedure:
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Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
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Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
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Drug Administration: Administer Lurbinectedin (e.g., 0.2 mg/kg intravenously, once a week) to the treatment group and the vehicle to the control group.
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Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and general health of the mice.
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Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
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Data Analysis: Calculate tumor growth inhibition and compare the tumor volumes between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Lurbinectedin and a typical experimental workflow for its preclinical evaluation.
Figure 1: Lurbinectedin's Mechanism of Action in a Cancer Cell.
Figure 2: Preclinical Evaluation Workflow for Lurbinectedin.
References
- 1. Frontiers | Lurbinectedin in small cell lung cancer [frontiersin.org]
- 2. De novo and histologically transformed small cell lung cancer is sensitive to lurbinectedin treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmamar.com [pharmamar.com]
